Methylamino-PEG3-azide

描述

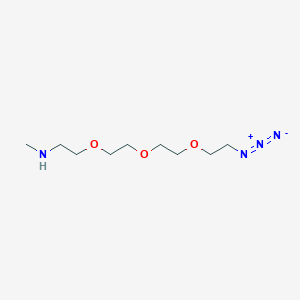

Methylamino-PEG3-azide (CAS: 1355197-57-7) is a heterobifunctional polyethylene glycol (PEG) linker containing an azide (-N₃) group and a methylamino (-NHCH₃) group connected via a triethylene glycol (PEG3) spacer. Its molecular formula is C₉H₂₀N₄O₃, with a molecular weight of 232.28 g/mol .

准备方法

Synthetic Routes for Methylamino-PEG3-Azide

Nucleophilic Substitution-Based Synthesis

The most well-documented method for preparing this compound involves sequential nucleophilic substitution reactions to introduce the azide and methylamine functionalities onto a PEG3 backbone . The synthesis typically proceeds as follows:

Step 1: Preparation of PEG3 Tosylate Intermediate

A hydroxyl-terminated PEG3 derivative (e.g., 2-[2-(2-hydroxyethoxy)ethoxy]ethanol) is converted to a tosylate by reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base such as sodium hydroxide . This step activates the hydroxyl group for subsequent substitution.

Step 2: Azide Introduction

The tosylate intermediate undergoes nucleophilic displacement with sodium azide (NaN) in a polar solvent (e.g., water or dimethylformamide). This reaction replaces the tosyl group with an azide moiety, yielding PEG3-azide .

3 \xrightarrow{\Delta, \, \text{H}2\text{O}} \text{PEG3-N}_3 + \text{NaOTs}

Step 3: Methylamine Functionalization

The remaining hydroxyl group on the PEG3-azide is converted to a methylamine via a two-step process:

-

Tosylation : The hydroxyl group is again activated with TsCl.

-

Amination : The tosylated intermediate reacts with methylamine (CHNH) under heated conditions (40–60°C) to replace the tosyl group with a methylamino group .

3\text{-OTs} + \text{CH}3\text{NH}_2 \xrightarrow{\Delta, \, \text{THF}} \text{this compound} + \text{HOTs}

Key Reaction Parameters

| Step | Reagents | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 1 | TsCl, NaOH | THF | 0°C → RT | 1 h | 98% |

| 2 | NaN | HO | 50°C | 48 h | 90% |

| 3 | CHNH | THF | 40°C | 96 h | 59% |

Reductive Amination Strategy

In this method, a PEG3 derivative bearing an aldehyde group is reacted with methylamine in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form the methylamine linkage. The azide group is introduced separately via Mitsunobu or displacement chemistry . While this route offers milder conditions, it requires additional protection/deprotection steps to prevent side reactions.

Click Chemistry-Assisted Synthesis

Recent advancements employ copper-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate pre-formed azide and methylamine components. However, this method is less common due to the challenge of introducing orthogonal functional groups on the PEG3 spacer .

Optimization of Synthetic Conditions

Solvent and Temperature Effects

-

Azidation Step : Aqueous solvents at elevated temperatures (50°C) maximize NaN solubility and reaction efficiency, achieving yields >90% .

-

Amination Step : Polar aprotic solvents like THF or acetonitrile are preferred for methylamine reactions to minimize hydrolysis of the tosylate intermediate .

Purification Techniques

-

Chromatography : Silica gel chromatography using dichloromethane/methanol gradients effectively removes unreacted starting materials .

-

Crystallization : Low-temperature recrystallization from diethyl ether/hexane mixtures enhances purity (>98%) .

Characterization and Quality Control

Spectroscopic Analysis

-

H NMR (400 MHz, CDCl): δ 3.65–3.55 (m, 12H, PEG -OCHCHO-), 2.75 (t, 2H, -CHNHCH), 2.45 (s, 3H, -NHCH) .

Purity Assessment

Challenges and Mitigation Strategies

Azide Stability

The azide group is sensitive to light and reducing agents. Storage under inert atmosphere at -20°C prevents degradation .

Byproduct Formation

-

Tosylate Hydrolysis : Controlled reaction pH (<9) minimizes unwanted hydrolysis during amination .

-

Over-alkylation : Excess methylamine (2–3 eq.) ensures complete substitution while avoiding dialkylation .

Scalability and Industrial Relevance

The nucleophilic substitution route is scalable to multi-gram quantities, with batch processes achieving 50–60% overall yield . Industrial-scale synthesis employs continuous flow reactors to enhance heat transfer and reduce reaction times .

科学研究应用

Scientific Research Applications

Methylamino-PEG3-azide is utilized across multiple domains:

Chemistry

- Linker in Synthesis : It serves as a crucial linker in the synthesis of complex molecules and polymers through click chemistry. This application facilitates the assembly of intricate molecular architectures.

Biology

- Bioconjugation Techniques : The azide functionality enables bioconjugation, allowing researchers to attach biomolecules such as proteins and nucleic acids for various analytical and therapeutic purposes .

Medicine

- Drug Delivery Systems : this compound plays a pivotal role in developing drug delivery systems, particularly in creating Proteolysis Targeting Chimeras (PROTACs) that selectively degrade target proteins implicated in diseases like cancer .

Industry

- Advanced Materials : The compound is applied in producing advanced materials and nanotechnology, leveraging its chemical reactivity to develop novel materials with specific properties.

Case Studies

Several studies have highlighted the effectiveness of this compound in different biological contexts:

Cancer Therapeutics

A study demonstrated that PROTACs utilizing this compound effectively degraded oncogenic proteins such as BCR-ABL and MYC in cancer cell lines, leading to significant reductions in cell proliferation and increased apoptosis rates.

| Study | Target Protein | Effect |

|---|---|---|

| BCR-ABL | Degradation led to reduced proliferation in leukemia cells | |

| MYC | Induced apoptosis in solid tumor models |

These findings underscore the potential of this compound as a valuable tool in targeted cancer therapies.

Bioconjugation Applications

In another study, this compound was employed to label proteins for imaging purposes, demonstrating its utility in bioconjugation techniques that enhance the visibility of biomolecules within biological systems .

作用机制

Methylamino-PEG3-azide exerts its effects primarily through its functional groups. The azide group participates in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This reaction is highly specific and efficient, making it valuable for bioconjugation and material synthesis. The methylamine group can react with carboxylic acids and carbonyl compounds, facilitating the formation of amide and imine linkages .

相似化合物的比较

Key Features:

- Dual Reactivity: The azide group enables copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC/SPAAC) for "click chemistry," while the methylamino group allows conjugation with carboxylic acids, carbonyls, or other electrophiles .

- Physicochemical Properties : Pale yellow liquid at room temperature with excellent water solubility due to the hydrophilic PEG spacer .

- Applications : Widely used in bioconjugation (e.g., protein labeling, antibody-drug conjugates) and biomaterial fabrication .

MeO-PEG-N3 (Methoxy-PEG-azide)

Key Differences :

- MeO-PEG-N3 lacks the amine group, limiting its utility in multi-step bioconjugation. Its larger PEG chain (5000 Da) enhances solubility but reduces cellular permeability compared to this compound .

IODOACETAMIDE-PEG3-AZIDE (CAS: 1594986-04-5)

Key Differences :

- IODOACETAMIDE-PEG3-AZIDE’s iodoacetamide group targets thiols, enabling disulfide bond formation, whereas this compound is better suited for amine-carboxylic acid linkages .

Lipoamido-PEG3-azide (CAS: 890016-39-4)

Key Differences :

- Lipoamido-PEG3-azide’s hydrophobic lipoamido group facilitates integration into lipid bilayers, making it ideal for drug delivery systems, unlike the fully water-soluble this compound .

TAMRA-PEG3-Azide

| Parameter | This compound | TAMRA-PEG3-Azide |

|---|---|---|

| Functional Groups | -N₃, -NHCH₃ | -N₃, TAMRA (fluorescent dye) |

| Reactivity | Amine + azide | Azide + fluorescence |

| Applications | Generic conjugation | Imaging, flow cytometry |

Key Differences :

- TAMRA-PEG3-Azide incorporates a fluorescent probe for real-time tracking, whereas this compound requires secondary labeling for detection .

Reaction Efficiency and Stability Considerations

- Azide Reactivity : All compounds undergo efficient CuAAC/SPAAC reactions, but steric hindrance from larger PEG chains (e.g., MeO-PEG-N3) may slow kinetics .

- Stability: this compound requires storage at -20°C in anhydrous conditions to prevent azide degradation, while lipidated derivatives (e.g., Lipoamido-PEG3-azide) are more stable in organic solvents .

生物活性

Methylamino-PEG3-azide is a specialized compound that has garnered attention in the field of chemical biology, particularly for its application in the synthesis of PROTACs (Proteolysis Targeting Chimeras). This compound serves as a PEG-based linker, which plays a crucial role in facilitating the selective degradation of target proteins within cells. Understanding the biological activity of this compound is essential for its effective application in drug development and therapeutic interventions.

- Molecular Formula : C₉H₂₀N₄O₃

- Molecular Weight : 232.28 g/mol

- Purity : 95-98%

- CAS Number : 1355197-57-7

These properties make this compound a versatile component for various biochemical applications, particularly in drug conjugation and molecular biology.

This compound functions primarily as a linker in PROTAC technology, which utilizes the cellular ubiquitin-proteasome system to selectively degrade proteins. The azide functional group allows for "click chemistry" reactions, enabling the attachment of various moieties to enhance the specificity and efficacy of PROTACs. This bioorthogonal reaction is pivotal as it minimizes off-target effects, allowing for precise targeting of disease-related proteins.

Applications in Research

- Targeted Protein Degradation : this compound is instrumental in developing PROTACs that can target and degrade specific proteins implicated in diseases such as cancer and neurodegenerative disorders.

- Bioconjugation : The azide group facilitates bioconjugation techniques, allowing researchers to label proteins or other biomolecules for imaging or therapeutic purposes.

- Drug Development : It plays a role in synthesizing novel therapeutics by linking drugs to targeting ligands, improving drug delivery systems.

Case Studies

Several studies have highlighted the effectiveness of this compound in various biological contexts:

常见问题

Basic Research Questions

Q. What are the key functional groups in Methylamino-PEG3-azide, and how do they participate in chemical reactions?

this compound contains two reactive groups: (1) an azide (-N₃) that undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted click chemistry (e.g., with DBCO or BCN) to form stable triazole linkages, and (2) a methylamine (-NHCH₃) that reacts with carboxylic acids or activated esters (e.g., via EDC/NHS coupling) to form amide bonds. The PEG3 spacer enhances aqueous solubility and reduces steric hindrance during conjugation .

Q. How should this compound be stored to maintain stability?

Store at -20°C in a dry, dark environment to prevent degradation. Avoid repeated freeze-thaw cycles, as moisture and light can hydrolyze the azide group or oxidize the PEG chain. For aqueous solutions, use immediately or aliquot into single-use volumes .

Q. What are standard protocols for conjugating this compound to proteins or peptides?

- Step 1: Activate the target molecule’s carboxylic acid groups using EDC/NHS.

- Step 2: React the activated ester with the methylamine group of this compound.

- Step 3: Perform click chemistry (e.g., with alkyne-modified dyes or biomolecules) on the azide group.

- Validation: Confirm conjugation via MALDI-TOF MS or SDS-PAGE with fluorescence detection .

Advanced Research Questions

Q. How can researchers optimize click chemistry reactions involving this compound in aqueous biological systems?

- Use Cu(I) catalysts (e.g., TBTA or THPTA) to accelerate CuAAC while minimizing copper toxicity.

- For strain-promoted reactions (e.g., with DBCO), maintain pH 7–8 and avoid reducing agents like DTT.

- Monitor reaction progress via HPLC or fluorescence quenching assays to determine optimal stoichiometry and reaction time .

Q. What strategies mitigate side reactions when conjugating the methylamine group to carboxylates?

- Protection: Temporarily block competing nucleophilic groups (e.g., lysine residues) with Boc or Fmoc protecting agents.

- pH Control: Conduct reactions at pH 5–6 to favor selective amide bond formation over amine oxidation or PEG hydrolysis .

Q. How can triazole formation be characterized post-click chemistry?

- NMR: Identify triazole protons (δ 7.5–8.5 ppm in ¹H NMR).

- Mass Spectrometry: Detect mass shifts corresponding to triazole adducts (Δm/z + 26 for DBCO reactions).

- FT-IR: Confirm azide disappearance (peak at ~2100 cm⁻¹) .

Q. What are the design considerations for using this compound in PROTACs or drug-delivery systems?

- Linker Length: The PEG3 spacer balances solubility and steric flexibility for target engagement.

- Stability: Test linker integrity in serum using LC-MS to ensure resistance to enzymatic cleavage.

- Biolayer Interferometry: Quantify binding kinetics between PROTAC components post-conjugation .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies in reaction yields reported across studies?

- Variable Catalyst Activity: Copper source (e.g., CuSO₄ vs. CuBr) and ligand purity significantly impact CuAAC efficiency.

- Solvent Effects: PEG3’s hydrophilicity may reduce yields in organic solvents; use DMSO/water mixtures for hydrophobic substrates.

- Validation: Replicate protocols with internal controls (e.g., fluorescent azide/alkyne standards) .

Q. Why do some studies report instability of this compound in aqueous buffers?

- Hydrolysis Risk: Azide groups degrade in acidic (pH < 4) or high-temperature conditions.

- Solution: Use freshly prepared PBS (pH 7.4) and conduct reactions at 4°C for long-term stability .

Q. Methodological Best Practices

Q. What analytical techniques are critical for quality control of this compound?

- HPLC: Assess purity (>95%) using a C18 column with UV detection at 254 nm.

- ¹H NMR: Verify PEG3 spacer integrity (δ 3.6–3.8 ppm for ethylene oxide protons).

- FT-IR: Confirm azide functionality (2100 cm⁻¹ peak) and absence of oxidation byproducts .

Q. How can researchers troubleshoot low conjugation efficiency in live-cell labeling experiments?

属性

IUPAC Name |

2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-N-methylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N4O3/c1-11-2-4-14-6-8-16-9-7-15-5-3-12-13-10/h11H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPBLXGCJBLFAOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCOCCOCCOCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。